molecular formula C5H7FO3 B15123360 trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid

trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid

Cat. No.: B15123360
M. Wt: 134.11 g/mol
InChI Key: VBTFHIFYYPNOLN-UHFFFAOYSA-N
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Description

trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid: is a fluorinated cyclobutane derivative with a hydroxyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fluorination of Cyclobutanecarboxylic Acid: The synthesis begins with the fluorination of cyclobutanecarboxylic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

Industrial Production Methods: Industrial production of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves large-scale fluorination and hydroxylation processes, often using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

    Oxidation: Formation of 3-oxo-cyclobutanecarboxylic acid.

    Reduction: Formation of 3-hydroxy-cyclobutanemethanol.

    Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of fluorinated pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a bioisostere in drug design, replacing hydrogen atoms with fluorine to enhance metabolic stability and bioavailability.

Medicine:

  • Explored for its potential use in the development of novel therapeutic agents targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • trans-1-Fluoro-2-hydroxy-cyclobutanecarboxylic acid
  • cis-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid
  • trans-1-Chloro-3-hydroxy-cyclobutanecarboxylic acid

Uniqueness: trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C5H7FO3

Molecular Weight

134.11 g/mol

IUPAC Name

1-fluoro-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H7FO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2H2,(H,8,9)

InChI Key

VBTFHIFYYPNOLN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)F)O

Origin of Product

United States

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